Malononitrile, (2-hydroxy-3-methoxybenzylidene)-
Description
Malononitrile, (2-hydroxy-3-methoxybenzylidene)-, also known by its systematic name 2-(2-hydroxy-3-methoxybenzylidene)malononitrile , is a chemical compound with the molecular formula C₁₁H₈N₂O₂. Its CAS number is 36938-01-9, and its molecular weight is approximately 200.2 g/mol . This compound features a benzylidene group attached to a malononitrile moiety.
Properties
CAS No. |
36938-01-9 |
|---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-[(2-hydroxy-3-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-10-4-2-3-9(11(10)14)5-8(6-12)7-13/h2-5,14H,1H3 |
InChI Key |
FLKSNFNDQCADDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Procedure
The classical synthesis involves the base-catalyzed condensation of 2-hydroxy-3-methoxybenzaldehyde with malononitrile. A representative protocol from Oncotarget (2017) outlines the following steps:
-
Reagents : Malononitrile (2.19 mmol), 2-hydroxy-3-methoxybenzaldehyde (0.91 equivalents), NaOH (0.13 mmol).
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Solvent System : Ethanol (5 mL) and water (20 mL) in a 1:4 ratio.
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Reaction Conditions : Heated at 55°C for 15–60 minutes.
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Workup : Neutralization with aqueous ammonium chloride, filtration, and washing with water/ethanol.
-
Yield : 35–92%, depending on substituents.
This method emphasizes the role of NaOH in deprotonating malononitrile, facilitating nucleophilic attack on the aldehyde carbonyl group. The product precipitates due to low solubility in ethanol-water mixtures, enabling straightforward isolation.
Structural Confirmation
Post-synthesis characterization via and NMR confirms the structure:
-
NMR (DMSO-) : Aromatic protons at 7.63–7.24 ppm, methoxy singlet at 3.89 ppm, and hydroxyl proton at 10.2 ppm.
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NMR : Nitrile carbons at 113–115 ppm, aromatic carbons at 144–159 ppm, and methoxy carbon at 56.3 ppm.
Solvent-Free and Green Chemistry Approaches
Glycerol-Water Solvent Systems
A solvent-free modification reported in Revista Virtual de Química (2018) employs glycerol-water (1:1) at room temperature for 24 hours:
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Catalyst : None (autocatalytic due to glycerol’s mild basicity).
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Yield : 99% for 2-(4-hydroxy-3-methoxybenzylidene)malononitrile.
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Advantages : Eliminates volatile organic solvents, aligns with green chemistry principles.
Amino Acid Ionic Liquid Catalysis
Tetrabutylammonium salts of amino acids (e.g., leucine) in aqueous solutions catalyze the reaction at 25–50°C within 30 minutes:
-
Catalyst Loading : 2.5 mol% [TBA][Leu].
-
Yield : 91% for 3-methoxy-4-hydroxy derivatives.
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Mechanism : Amino acid anions deprotonate malononitrile, accelerating enolate formation.
Microwave-Assisted Synthesis
Nickel-Modified Mesoporous Catalysts
A 2024 study in Chemistry Europe utilized Ni-doped SBA-15 mesoporous silica under microwave irradiation:
-
Conditions : Solvent-free, 100 W microwave power, 10-minute reaction time.
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Yield : 95% with 98% selectivity.
-
Advantages : Hierarchical pore structure enhances reactant diffusion and active site accessibility.
Urea-Catalyzed Microwave Reactions
Shahjalal University researchers achieved 85% yield in 5 minutes using urea (10 mol%) under microwave irradiation:
-
Solvent : None.
-
Scope : Compatible with electron-deficient and electron-rich aldehydes.
Advanced Catalytic Systems
Bimetallic NiCu@MWCNT Nanohybrids
NiCu nanoparticles supported on multi-walled carbon nanotubes (MWCNT) enabled room-temperature synthesis in 30 minutes:
-
Catalyst Loading : 5 mg.
-
Yield : 93% with >99% conversion.
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Reusability : Retained 90% activity after five cycles.
Silica Gel-Supported Ammonium Acetate
Coumarin synthesis methods adapted for benzylidenes used NHOAc on silica gel under microwave irradiation:
-
Conditions : 300 W, 3 minutes.
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Yield : 88%.
Comparative Analysis of Methods
Optimization and Mechanistic Insights
Solvent Effects
Substituent Electronic Effects
Chemical Reactions Analysis
Reactivity: 2-(2-hydroxy-3-methoxybenzylidene)malononitrile can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur at appropriate functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions include derivatives of 2-(2-hydroxy-3-methoxybenzylidene)malononitrile, such as substituted benzylidene malononitriles.
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-Melanogenic Activity
Recent studies have highlighted the potential of (2-hydroxy-3-methoxybenzylidene)malononitrile derivatives as effective inhibitors of tyrosinase, an enzyme crucial in melanin production. Excessive melanin can lead to hyperpigmentation, making tyrosinase inhibitors valuable in cosmetic formulations.
A notable example is the derivative 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11), which exhibited significant inhibitory activity against tyrosinase with an IC50 value lower than that of traditional inhibitors like kojic acid. BMN11 demonstrated efficacy in reducing melanin accumulation in both cell cultures and human skin models without cytotoxic effects, indicating its potential as a safe cosmetic ingredient for skin whitening products .
1.2 Antibacterial Properties
Another area of interest is the antibacterial activity of malononitrile derivatives. Research has shown that certain compounds derived from malononitrile exhibit promising antibacterial properties against various pathogens. For instance, N'-2-hydroxy-3-methoxybenzylideneisonicotinohydrazide and its manganese complexes have been synthesized and evaluated for their antibacterial activity, demonstrating effectiveness against several bacterial strains .
Organic Synthesis
Malononitrile serves as a crucial building block in organic synthesis. Its ability to undergo various reactions makes it a valuable precursor in the synthesis of complex molecules:
- Knoevenagel Condensation : Malononitrile is often utilized in Knoevenagel condensation reactions, leading to the formation of α,β-unsaturated carbonyl compounds, which are important intermediates in organic synthesis .
- Gewald Reaction : It is also employed in the Gewald reaction, where it reacts with aldehydes or ketones in the presence of sulfur to produce 2-aminothiophenes, compounds that are significant in pharmaceutical chemistry .
Material Science
The unique properties of malononitrile derivatives have led to their exploration in material science, particularly in the development of new materials with specific functionalities:
- Supramolecular Chemistry : The formation of hydrogen bonds and halogen bonds involving malononitrile derivatives has been studied for their role in creating supramolecular structures. These interactions can lead to novel materials with enhanced properties for applications such as drug delivery systems and sensors .
Summary Table of Applications
| Application Area | Compound/Derivative | Key Findings/Uses |
|---|---|---|
| Medicinal Chemistry | 2-(3,4-dihydroxybenzylidene)malononitrile | Strong tyrosinase inhibitor; potential skin whitening agent |
| Antibacterial Activity | N'-2-hydroxy-3-methoxybenzylideneisonicotinohydrazide | Effective against various bacterial strains |
| Organic Synthesis | Malononitrile | Key reagent for Knoevenagel and Gewald reactions |
| Material Science | Malononitrile derivatives | Formation of supramolecular structures for advanced materials |
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
While 2-(2-hydroxy-3-methoxybenzylidene)malononitrile is unique due to its specific structure, similar compounds include other benzylidene malononitriles and related Schiff bases.
Biological Activity
Malononitrile, (2-hydroxy-3-methoxybenzylidene)-, also known as BMN11, is a compound that has garnered attention for its potential biological activities, particularly in the fields of dermatology and oncology. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential applications.
Chemical Structure and Properties
The chemical formula for Malononitrile, (2-hydroxy-3-methoxybenzylidene)- is . The compound features a benzylidene moiety with hydroxyl and methoxy substitutions that are critical for its biological activity.
BMN11 has been identified primarily as a potent inhibitor of the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. The inhibition of tyrosinase can lead to reduced melanin production, making BMN11 a candidate for use in skin-whitening products.
Inhibition Studies
- IC50 Values : BMN11 exhibited an IC50 value of 17.05 μM against tyrosinase, significantly lower than that of kojic acid (36.68 μM), indicating superior inhibitory potency .
- Binding Mechanism : Molecular docking studies suggest that BMN11 binds to tyrosinase by forming hydrogen bonds with specific residues (GLY281 and ASN260) and engaging in hydrophobic interactions with VAL283, PHE264, and ALA286 .
Anti-Melanogenic Activity
BMN11 was tested in various in vitro models:
- Cell Lines : It was evaluated using B16F10 melanoma cells and human keratinocyte (HaCat) cells. Results indicated that BMN11 effectively inhibited αMSH-induced melanogenesis without cytotoxic effects at concentrations up to 30 μM .
- Melanin Accumulation : In human skin models, BMN11 demonstrated a significant reduction in melanin accumulation compared to untreated controls .
Anticancer Potential
Beyond its dermatological applications, BMN11 has shown promise in anticancer research:
- Antiproliferative Effects : Preliminary studies indicate that derivatives of malononitrile compounds exhibit antimicrobial and anti-proliferative activities . Further investigations are needed to establish the specific anticancer mechanisms.
Toxicity and Safety Profile
Toxicity assessments have shown that BMN11 does not exhibit cytotoxicity in various cell lines up to tested concentrations. However, comprehensive safety evaluations are still necessary to confirm its suitability for topical applications on human skin .
Case Studies and Research Findings
A recent study synthesized 12 derivatives of 2-(substituted benzylidene)malononitrile to evaluate their biological activities. Among these, BMN11 was highlighted for its strong tyrosinase inhibition and potential as an anti-melanogenic agent .
Summary of Findings
| Compound Name | IC50 (μM) | Cell Line Tested | Observations |
|---|---|---|---|
| BMN11 | 17.05 | B16F10 | Strong inhibition of melanogenesis without cytotoxicity |
| Kojic Acid | 36.68 | B16F10 | Weaker inhibition compared to BMN11 |
Q & A
Q. What synthetic routes are commonly employed to prepare (2-hydroxy-3-methoxybenzylidene)malononitrile, and how are reaction conditions optimized?
The compound is synthesized via Knoevenagel condensation between 2-hydroxy-3-methoxybenzaldehyde and malononitrile. Key parameters include:
- Solvent : Ethanol or aqueous ethanol (1:4 v/v) for solubility and reaction efficiency .
- Catalyst : Piperidine or sodium acetate (20 mmol) to facilitate deprotonation and nucleophilic attack .
- Temperature : Room temperature or reflux (e.g., 80°C) for 12–24 hours .
- Workup : Acidification with HCl and recrystallization from ethanol to achieve ≥75% yield . Critical Note : Minor changes in solvent/base ratios or reaction time can lead to divergent products (e.g., chromenes vs. iminochromenes) .
Q. How are spectroscopic techniques (NMR, IR) used to confirm the structure of (2-hydroxy-3-methoxybenzylidene)malononitrile derivatives?
- ¹H-NMR : The aromatic proton signals (δ 6.8–7.4 ppm) and methoxy group (δ 3.8–3.9 ppm) confirm substitution patterns. The benzylidene proton appears as a singlet (δ 8.2–8.5 ppm) .
- ¹³C-NMR : Peaks at ~112–117 ppm correspond to nitrile carbons, while the aromatic carbons and C=N bond appear at 125–160 ppm .
- IR : Strong absorption bands at ~2185–2220 cm⁻¹ confirm nitrile groups, and broad O-H stretches (~3300 cm⁻¹) indicate phenolic hydroxyl groups .
Q. What role does malononitrile play in multicomponent reactions for constructing heterocyclic scaffolds?
Malononitrile acts as a Michael acceptor or electron-deficient dienophile in reactions with aldehydes and amines to form pyrans, pyrimidines, or quinoline derivatives. For example:
- 4H-Pyran Synthesis : Reacts with aldehydes and 1,3-dicarbonyls in a one-pot reaction catalyzed by heterogeneous catalysts (e.g., TPPA-IL-Fe₃O₄) .
- Quinoline Derivatives : Cyclizes with aminobenzaldehydes under ZnCl₂/AcOH to form fused heterocycles .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice influence the regioselectivity of (2-hydroxy-3-methoxybenzylidene)malononitrile cyclization?
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize charge-separated intermediates, favoring chromene formation. Nonpolar solvents (toluene) promote iminochromene derivatives via keto-enol tautomerism .
- Catalyst Effects : Lewis acids (ZnCl₂) enhance electrophilicity at the nitrile group, enabling nucleophilic attack and cyclization. Ionic liquids (e.g., TPPA-IL-Fe₃O₄) improve yields (≥85%) via dual acid/base activation .
Q. What computational methods predict the electronic properties of dicyanovinyl-containing derivatives?
Q. How can researchers resolve contradictions in product distribution during malononitrile-based condensations?
Contradictions arise from competing pathways (e.g., Knoevenagel vs. Michael addition). Mitigation strategies include:
- Reaction Monitoring : TLC or in-situ IR to track intermediate formation .
- Condition Screening : Orthogonal experimental designs (e.g., varying pH, temperature) to isolate dominant pathways .
- Computational Modeling : Transition state analysis to identify kinetic vs. thermodynamic products .
Q. What advanced analytical methods detect trace malononitrile in biological systems?
- Fluorescent Probes : Turn-on sensors (e.g., dicyanovinyl derivatives) detect malononitrile via nucleophilic addition, generating fluorophores with λem = 500–600 nm .
- GC-MS : Solid-phase microextraction (SPME) coupled with gas chromatography quantifies malononitrile at ppm levels .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate solvent/base interactions and minimize side reactions .
- Computational Validation : Pair experimental results with DFT calculations to rationalize electronic behavior and regioselectivity .
- Analytical Cross-Check : Combine NMR, IR, and MS data with single-crystal XRD for unambiguous structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
